2,3,5,6-Tetrafluoroaniline

Description

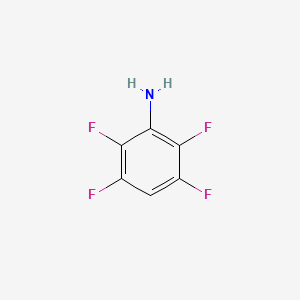

2,3,5,6-Tetrafluoroaniline is a specialized fluorinated aromatic amine that is gaining attention for its unique properties and applications. chemimpex.com Characterized by a benzene (B151609) ring substituted with an amino group and four fluorine atoms, this compound serves as a critical building block in various fields of chemical synthesis and material science. chemimpex.comnist.gov Its chemical formula is C₆H₃F₄N, and it is also known by other names such as 2,3,5,6-Tetrafluoraniline and 1-Amino-2,3,5,6-tetrafluorobenzene. nist.gov The high degree of fluorination makes it a valuable intermediate for creating complex molecules and advanced materials. chemimpex.comsolubilityofthings.com

The compound is typically a white to light yellow crystalline solid at room temperature. solubilityofthings.com It is utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. chemimpex.comsolubilityofthings.com Researchers are particularly interested in this compound for developing new functional materials with unique electronic and thermal properties. chemimpex.comsolubilityofthings.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSWJTZNOXMMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220259 | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-17-4 | |

| Record name | 2,3,5,6-Tetrafluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 700-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G8W27VFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,5,6 Tetrafluoroaniline

Conventional Synthetic Routes to 2,3,5,6-Tetrafluoroaniline

Traditional methods for preparing this compound often rely on foundational reactions involving highly fluorinated precursors. These routes are characterized by their multi-step nature, often beginning with commercially available polyfluorinated aromatic compounds.

A synthetic pathway to tetrafluoroaniline derivatives can be initiated from pentafluorobenzoic acid. This process involves two key stages: nucleophilic aromatic substitution followed by decarboxylation.

First, pentafluorobenzoic acid is reacted with ammonia (B1221849). In this step, the fluorine atom at the para-position (C4) of the benzene (B151609) ring, which is activated by the electron-withdrawing carboxylic acid group, is displaced by an amino group. This reaction yields 4-amino-2,3,5,6-tetrafluorobenzoic acid. The subsequent and crucial step is the decarboxylation of this intermediate. At elevated temperatures (above 473 K), 4-amino-2,3,5,6-tetrafluorobenzoic acid loses a molecule of carbon dioxide (CO₂) to yield the final tetrafluoroaniline product . A similar two-step process involving nucleophilic substitution on pentafluorobenzoic acid followed by decarboxylation is used in the synthesis of 2,3,5,6-tetrafluorophenol (B1216870) google.com.

| Step | Reactant | Reagent | Product | Key Condition |

| 1 | Pentafluorobenzoic Acid | Ammonia (NH₃) | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | Nucleophilic Aromatic Substitution |

| 2 | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | Heat | This compound | Decarboxylation (>473 K) |

On an industrial scale, the preparation of fluorinated anilines often involves large-scale fluorination processes and multi-step syntheses designed for high yield and purity . While specific proprietary methods may vary, a common industrial strategy involves the synthesis of a key intermediate, 2,3,5,6-tetrafluorobenzoic acid, which is then converted to the aniline (B41778).

One such process begins with the fluorination of a suitable precursor to produce tetrafluoroterephthalonitrile (B158556) sioc-journal.cn. This dinitrile is then subjected to hydrolysis and decarboxylation in a single step through the addition of water, yielding 2,3,5,6-tetrafluorobenzoic acid with high efficiency (92.5% yield) sioc-journal.cn. This acid can then be converted to the corresponding aniline through established methods. Industrial production facilities are often equipped for various specialized reactions, including halogen exchange fluorination, nitration, and reduction, which are essential for synthesizing complex fluorinated molecules like this compound .

Advanced Synthetic Approaches Utilizing this compound

Beyond its synthesis, this compound serves as a versatile building block in advanced synthetic applications, including the development of novel catalysts and complex organic molecules through modern techniques like mechanochemistry.

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative to traditional solution-based synthesis. This technique has been successfully applied to create complex derivatives from this compound.

A notable example is the mechanochemical synthesis of zirconium and hafnium phenoxyimine complexes researchgate.net. The process begins with the synthesis of the ligand, N-(3,5-di-tert-butylsalicylidene)-2,3,5,6-tetrafluoroaniline. This ligand is then reacted with metal chlorides (zirconium or hafnium tetrachloride) and sodium hydride under mechanical activation (ball milling) researchgate.netacs.org. Subsequent heating of the activated solid-state mixture yields the desired phenoxyimine complexes, which demonstrate high catalytic activity in ethylene (B1197577) polymerization researchgate.net.

Table 2: Mechanochemical Synthesis of Phenoxyimine Complexes

| Reactants | Technique | Product | Application |

|---|---|---|---|

| N-(3,5-di-tert-butylsalicylidene)-2,3,5,6-tetrafluoroaniline, Metal Chlorides (ZrCl₄ or HfCl₄), Sodium Hydride | Mechanical Activation (Ball Milling) | Zirconium and Hafnium Phenoxyimine Complexes researchgate.net | Ethylene Polymerization Catalysts researchgate.net |

The unique electronic properties conferred by the fluorine atoms make this compound a valuable precursor for a variety of specialized derivatives used in materials science and medicinal chemistry. chemimpex.com

One example is the synthesis of azo compounds. The derivative 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline is prepared via a diazotization reaction of 4-ethylphenylamine, followed by an azo coupling reaction with the tetrafluoroaniline moiety . Such fluorinated azo dyes are investigated for their unique optical and electronic properties. The compound also serves as an intermediate in creating fluorinated drugs and high-performance polymers, where its presence can enhance chemical resistance and thermal stability chemimpex.com.

Formation of this compound via Fragmentation Reactions

A novel and unconventional method for producing this compound involves the fragmentation of larger molecules. This approach is particularly interesting as it can be metal-free and proceed under neutral conditions.

A significant example is the fragmentation of pentafluorophenylhydrazones. When certain pentafluorophenylhydrazones are reacted with an azide (B81097) or cyanide anion, they undergo an unexpected cleavage of the N-N bond lookchem.comresearchgate.net. This radical fragmentation reaction yields two primary products: a (hetero)aryl nitrile and this compound researchgate.netresearchgate.net. The formation of this compound as a byproduct has been confirmed through NMR spectroscopy by comparison with a commercially available standard researchgate.net. This reaction is notable because it avoids the use of metals and protecting groups, and the this compound can be readily separated from the nitrile product by vacuum distillation researchgate.net. Tandem mass spectrometry studies have further corroborated that the N-N bond of the hydrazone is the primary site of disruption under these conditions lookchem.com.

Cleavage of Pentafluorophenylhydrazones and Radical Mechanisms

A notable synthetic route that yields this compound involves the unexpected cleavage of the N-N bond in pentafluorophenylhydrazones. researchgate.netresearchgate.net This process is characterized by a radical fragmentation mechanism and offers a metal-free approach under neutral conditions. researchgate.net The reaction typically results in the formation of a (hetero)aryl nitrile and this compound as a co-product, which can be readily separated by methods such as vacuum distillation. researchgate.net

The investigation into this reaction was initially aimed at a different synthetic outcome, but led to the discovery of this novel fragmentation. researchgate.net The process is initiated by the reaction of pentafluorophenylhydrazones with certain reagents, such as sodium azide (NaN₃), in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The formation of this compound from the hydrazone precursor has been definitively proven using techniques like the standard addition method in ¹H NMR spectroscopy. researchgate.net

The underlying mechanism is proposed to begin with a single-electron transfer (SET) from an anion (like azide or cyanide) to the pentafluorophenylhydrazone molecule. researchgate.net This electron transfer initiates a radical cascade. Tandem mass spectrometry (ESI-MS/MS) studies on various pentafluorophenylhydrazones have shown that a principal fragmentation pathway is the breaking of the N-N bond of the hydrazone bridge. lookchem.com This observation in the gaseous phase aligns with the experimental results in solution, where an electron-rich species, be it an anion or a radical, can induce the N-N bond disruption and a concurrent defluorination at the para-position of the pentafluorophenyl group. researchgate.netlookchem.com

The reaction's preference for substrates with electron-donating substituents on the carbonyl-derived portion of the hydrazone suggests that the electronic properties of the starting material play a significant role in the reaction's efficiency. researchgate.netresearchgate.net While the primary focus of some studies was the synthesis of various nitriles, the consistent co-production of this compound highlights this method's relevance in its synthesis. researchgate.net

Detailed mechanistic studies, including attempts at EPR spin simulation, have been undertaken to better understand the radical intermediates, though these efforts have faced challenges. researchgate.net The reaction of a specific hydrazone with sodium azide was repeated in the presence of m-dinitrobenzene, a radical scavenger, which resulted in no product formation, further supporting the proposed radical mechanism. researchgate.net

The following tables summarize the key findings from research on this synthetic method.

Table 1: Reaction Conditions for the Formation of this compound via Pentafluorophenylhydrazone Cleavage

| Hydrazone Substrate (Precursor) | Reagent | Solvent | Outcome | Citation |

| Pentafluorophenylhydrazone of 4-methoxybenzaldehyde | Sodium Azide (NaN₃) | DMSO | Formation of 4-methoxybenzonitrile (B7767037) and this compound | researchgate.net |

| Pentafluorophenylhydrazone of 4-methoxybenzaldehyde | Sodium Cyanide (NaCN) | d-DMSO | Formation of 4-methoxybenzonitrile and this compound | researchgate.net |

| Various (hetero)aryl pentafluorophenylhydrazones | Sodium Azide (NaN₃) | DMSO/DMF | Formation of corresponding nitriles and this compound | researchgate.netresearchgate.net |

Table 2: Mechanistic Insights from Experimental and Spectroscopic Data

| Technique | Observation | Implication | Citation |

| ¹H NMR (Standard Addition) | The spectrum of the reaction mixture matched that of a commercial standard of this compound after its addition. | Confirmed the formation of this compound in the reaction. | researchgate.net |

| ESI-MS/MS | Principal fragmentation of pentafluorophenylhydrazones is the cleavage of the N-N bond. | Supports the proposed bond cleavage in the reaction mechanism. | lookchem.com |

| Cyclic Voltammetry | Indicated a single-electron reduction of the hydrazone by the azide anion. | Suggests a Single-Electron Transfer (SET) as the initiating step of the radical reaction. | researchgate.net |

| Reaction with Radical Scavenger (m-dinitrobenzene) | Inhibition of the reaction. | Provides evidence for the involvement of radical intermediates in the reaction pathway. | researchgate.net |

Reactivity and Mechanistic Studies of 2,3,5,6 Tetrafluoroaniline

Nucleophilic Aromatic Substitution Reactions of Fluorine Atoms

The electron-deficient nature of the aromatic ring in 2,3,5,6-tetrafluoroaniline, caused by the strong inductive effect of the fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com This reactivity is a cornerstone of its synthetic utility, allowing for the selective replacement of fluorine atoms to introduce a variety of functional groups.

The position of nucleophilic attack on the tetrafluorinated ring is directed by the existing substituents. In polyfluoroaromatic compounds, substitution patterns are influenced by both electronic and steric factors. For instance, in reactions involving pentafluoroaniline, substitution tends to occur at the para-position relative to the amino group. nih.gov The presence of activating groups, such as a nitro group, can further direct the regioselectivity of substitution. In 2,3,4,5-tetrafluoro-6-nitroaniline (B2849453), nucleophilic attack by thiols shows high regioselectivity for the para-position relative to the nitro group.

The reaction of this compound with various nucleophiles demonstrates this regioselectivity. For example, its reaction with sodium ethoxide in ethanol (B145695) yields 4-ethoxy-2,3,5,6-tetrafluoro-N,N-dimethylaniline, indicating substitution at the para-position. nih.gov The table below summarizes the regioselective substitution of related polyfluoroanilines.

| Starting Material | Nucleophile | Conditions | Major Product | Reference |

| Pentafluoroaniline | Sodamide in liquid ammonia (B1221849) | -70 °C | 2,3,4,5,6-Pentafluoroaniline | nih.gov |

| 2,3,4,5-Tetrafluoro-6-nitroaniline | Thiols (TMS-SEt) | 25 °C | para-substituted thioether | |

| 2,3,4,5-Tetrafluoro-6-nitroaniline | Ammonia in DCM | 60 °C | 4-amino-2,3,5,6-tetrafluoronitrobenzene | |

| Pentafluoro-N,N-dimethylaniline | Sodium ethoxide in ethanol | Reflux | 4-ethoxy-2,3,5,6-tetrafluoro-N,N-dimethylaniline | nih.gov |

The amino group in this compound plays a crucial role in directing C-F bond activation. vt.edu Studies on o-fluoroanilines have shown that reactions with metal-organic reagents like Ti(NMe2)4 result in the substitution of fluorine atoms exclusively ortho to the amino group. vt.edu This defluoroamination reaction is proposed to proceed through a metal-mediated SNAr-based mechanism. vt.edu The reactivity of the C-F bond increases with the degree of fluorination on the aromatic ring. vt.edu

This amine-directed activation is a key strategy in the synthesis of fluorinated aniline (B41778) derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals. vt.edu The acidic amide derived from 4-trifluoromethyl-2,3,5,6-tetrafluoroaniline has shown exceptional reactivity for C-H activation in palladium-catalyzed arylation reactions. nih.gov

Redox Chemistry and Transformations of this compound Derivatives

The amino group and the fluorinated ring of this compound and its derivatives can undergo various redox transformations. These reactions are fundamental to modifying the electronic properties of the molecule and synthesizing new functional materials. icmub.fracs.orgtwas.org

The amino group of fluoroanilines can be oxidized to a nitro group under specific conditions. For example, the oxidation of the amino group in 4-amino-2,3,5,6-tetrafluorobenzoic acid to a nitro group is achieved by treatment with nitric acid (HNO₃) or potassium permanganate (B83412) (KMnO₄) under acidic conditions, forming 4-nitro-2,3,5,6-tetrafluorobenzoic acid. Similarly, the synthesis of 2,3,4,5-tetrafluoro-6-nitroaniline typically involves the nitration of tetrafluoroaniline with a nitrating agent like nitric acid in the presence of sulfuric acid. Various oxidizing agents have been employed for the conversion of aromatic amines to their corresponding nitro compounds, including sodium perborate (B1237305) tetrahydrate and tert-butyl hydroperoxide in the presence of a cobalt catalyst. organic-chemistry.org

The reduction of nitro groups to amines is a common and important transformation in organic synthesis. wikipedia.orggoogle.com In the context of fluorinated compounds, the nitro group of 4-nitro-2,3,5,6-tetrafluorobenzoic acid can be reduced back to an amino group via catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd-C) catalyst. This reaction is a key step in the synthesis of various amino-substituted fluorinated compounds. A variety of reagents can be used for the reduction of nitro compounds, including iron in acidic media and sodium hydrosulfite. wikipedia.org

Decarboxylation, the removal of a carboxyl group, can occur in derivatives of this compound under certain conditions. For instance, 4-amino-2,3,5,6-tetrafluorobenzoic acid undergoes decarboxylation at high temperatures (above 473 K), leading to the formation of tetrafluoroaniline derivatives. In some cases, decarboxylation can be coupled with other reactions, such as C-H bond activation, to form new carbon-carbon bonds. fluorine1.ruresearchgate.net

Radical Reaction Mechanisms Involving this compound

The highly fluorinated aromatic ring of this compound and its derivatives makes them participants in various radical reaction mechanisms. The decomposition of related compounds like 4-bromo-2,3,5,6-tetrafluoroaniline (B155666) by agents such as pentyl nitrite (B80452) is known to yield the corresponding aryl radicals. scbt.comsigmaaldrich.com Furthermore, this compound has been identified as a product in the radical fragmentation of pentafluorophenylhydrazones, highlighting the stability and accessibility of this aniline structure within radical pathways. researchgate.net

A notable application of radical chemistry involving a tetrafluoroaniline framework is in the field of prodrug activation. researchgate.netresearchgate.net Researchers have developed a strategy where a 4-(hydroxymethyl)-2,3,5,6-tetrafluoroaryl azide (B81097) serves as a key component of a prodrug, which can be activated by ionizing radiation like gamma or X-rays. researchgate.netrsc.org

The activation mechanism is initiated by the radiolysis of water, which generates hydrated electrons (e⁻aq). These electrons are potent reducing agents that trigger the radical reduction of the phenyl azide group. This reduction leads to the cleavage of the azide and the formation of 4-(hydroxymethyl)-2,3,5,6-tetrafluoroaniline. researchgate.net This transformation serves as the "on switch" for the prodrug, releasing the active therapeutic agent. researchgate.netrsc.org The process has been demonstrated to work with clinically relevant doses of radiation, offering a potential strategy for site-directed chemotherapy where the drug is activated specifically at the tumor site. researchgate.netresearchgate.net

The reaction was monitored using High-Performance Liquid Chromatography (HPLC), which confirmed the conversion of the azide to the corresponding aniline upon irradiation. researchgate.netresearchgate.net

Table 1: X-ray Mediated Conversion of Tetrafluoroaryl Azide to Tetrafluoroaniline Derivative

| Reactant | Condition | Product | Analytical Method | Source |

|---|

Complexation and Ligand Exchange Reactions Utilizing this compound

This compound is a valuable precursor in coordination chemistry, utilized in both ligand exchange reactions and the de novo synthesis of complex ligands for metal coordination.

This compound participates in ligand exchange reactions to form amidotin porphyrin complexes. Specifically, the complex trans-bis(anilido)(meso-tetra-p-tolylporphyrinato)tin(IV), or (TTP)Sn(NHPh)₂, undergoes a ligand exchange with this compound to yield the corresponding bis(2,3,5,6-tetrafluoroanilido) complex, (TTP)Sn(NHC₆F₄H)₂. iastate.eduacs.org This reaction demonstrates the ability of the tetrafluoroaniline to displace less basic anilido ligands from the tin center. iastate.eduacs.org The lability of the axial ligands in these types of tin porphyrin complexes has been found to correlate inversely with the basicity of the axial group. iastate.eduacs.org

The resulting complex was characterized using various spectroscopic methods.

Table 2: Characterization Data for (TTP)Sn(NHC₆F₄H)₂

| Technique | Observed Data | Source |

|---|---|---|

| ¹H NMR (C₆D₆) | δ 8.78 (s, 8H, β-pyrrole), 7.93 (d, 4H, o-tolyl), 7.42 (d, 4H, o-tolyl), 7.15 (d, 4H, m-tolyl), 7.02 (d, 4H, m-tolyl), 5.76 (t, 2H, p-C₆F₄H), 2.45 (s, 12H, -CH₃), 1.95 (s, 2H, -NHC₆F₄H) | iastate.edu |

| UV-vis (toluene) | λ (nm): 429 (Soret), 568, 613 | iastate.edu |

This compound is a key building block for the synthesis of phenoxyimine ligands, which are subsequently used to form metal complexes with applications in catalysis. semanticscholar.orgmdpi.comresearchgate.net These ligands are typically synthesized via an acid-catalyzed condensation reaction between a substituted salicylaldehyde, such as 3,5-di-tert-butylsalicylaldehyde, and this compound. semanticscholar.orgmdpi.com

The resulting N-(3,5-di-tert-butylsalicylidene)-2,3,5,6-tetrafluoroaniline ligand (L) can then be reacted with metal halides or alkoxides to form complexes with Group 4 metals like titanium (Ti) and zirconium (Zr). semanticscholar.orgmdpi.comresearchgate.net A mechanochemical synthesis method has also been developed for the solid-state interaction of the ligand with metal chlorides and sodium hydride to produce complexes of the type L₂MCl₂ (M = Zr, Hf). researchgate.net

The incorporation of the tetrafluoroaniline moiety is strategic; it allows researchers to study the "fluorine effect" on the catalytic behavior of the resulting metal complexes, particularly in ethylene (B1197577) polymerization, where these complexes show high activity. semanticscholar.orgresearchgate.net

Table 3: Examples of Phenoxyimine Metal Complexes Derived from this compound

| Ligand (L) | Metal Precursor | Resulting Complex | Application | Source |

|---|---|---|---|---|

| N-(3,5-di-tert-butylsalicylidene)-2,3,5,6-tetrafluoroaniline | Ti(OiPr)₄ | (L)₂Ti(OiPr)₂ | Ethylene Polymerization Catalyst | semanticscholar.org |

| N-(3,5-di-tert-butylsalicylidene)-2,3,5,6-tetrafluoroaniline | ZrCl₄ | (L)₂ZrCl₂ | Ethylene Polymerization Catalyst | researchgate.net |

Derivatization and Polymerization of 2,3,5,6 Tetrafluoroaniline

Poly(2,3,5,6-Tetrafluoroaniline) (PTFANI)

Poly(this compound), often abbreviated as PTFANI or PTFA, is a fluorinated derivative of polyaniline. Unlike its non-fluorinated counterpart, PTFANI is generally considered a poorly conductive material. acs.orgnih.gov This is attributed to the strong electron-withdrawing effects of the fluorine atoms on the polymer backbone. nih.govicmub.fr

Electrosynthesis and Polymerization Mechanisms of PTFANI

The electrochemical polymerization of this compound is a common method for synthesizing PTFANI films. acs.orgtudublin.ie This process is typically carried out in an acidic aqueous medium, such as perchloric acid (HClO₄), by cycling the potential on a conductive substrate like indium tin oxide (ITO) glass or platinum. nih.govtudublin.ietudublin.ie

The proposed mechanism for the electropolymerization of this compound is analogous to that of aniline (B41778). tudublin.ie The process begins with the oxidation of the monomer. tudublin.iesemanticscholar.org During cyclic voltammetry, an oxidation peak is observed at approximately 1.2 V, which is attributed to the oxidation of the this compound monomer during the polymerization reaction. mdpi.com As the polymerization proceeds through continuous potential cycling, a redox system corresponding to the polymer emerges, typically centered around 0.6 V. tudublin.iesemanticscholar.org The electron-withdrawing nature of the fluorine atoms increases the potential required for monomer oxidation compared to unsubstituted aniline. tudublin.ie

The growth of the polymer film can be monitored by the increase in the peak currents of the polymer's redox waves with successive voltammetric cycles. However, the irreversibility of the redox process often increases with the number of cycles, indicating a passivation of the electrode surface by the poorly conductive polymer film. semanticscholar.org

Table 1: Electrosynthesis Parameters for PTFANI

| Parameter | Value/Conditions | Source |

| Monomer | This compound (TFA) | tudublin.iesemanticscholar.org |

| Solvent/Electrolyte | Aqueous perchloric acid (e.g., 2 M HClO₄) | nih.govtudublin.ie |

| Substrate | Indium Tin Oxide (ITO) glass, Platinum | tudublin.ietudublin.iesemanticscholar.org |

| Technique | Cyclic Voltammetry, Chronoamperometry | tudublin.iesemanticscholar.org |

| Potential Range (CV) | e.g., +0.1 to +1.5 V vs. SCE | semanticscholar.org |

| Monomer Oxidation Peak | ~1.2 V vs. SCE | mdpi.com |

| Polymer Redox System | Centered at ~0.6 V | semanticscholar.org |

This table is based on data from multiple sources and specific conditions may vary between studies.

Electrochemical Properties and Redox Behavior of PTFANI

The electrochemical behavior of PTFANI is significantly influenced by the pH of the electrolyte solution. acs.orgnih.gov A potential-pH diagram (Pourbaix diagram) reveals different redox mechanisms at varying pH levels. acs.orgresearchgate.net

At a pH lower than 1.85, the electrochemical process primarily involves the insertion and expulsion of anions to compensate for the charge changes on the polymer backbone. acs.orgnih.gov In this acidic environment, the imine nitrogens in the polymer chain are protonated. acs.org During oxidation, anions from the electrolyte are incorporated into the polymer film. acs.orgnih.gov

Conversely, at a pH greater than 1.85, the redox mechanism shifts. acs.orgnih.gov Anion movement is not observed during the electron transfer process. Instead, the transition between the leucoemeraldine (reduced) and emeraldine (B8112657) (partially oxidized) states involves the transfer of one proton per electron. acs.orgnih.gov

A key characteristic of PTFANI is that the oxidation of the emeraldine form to the fully oxidized pernigraniline form is not accessible. acs.orgnih.gov This is a direct consequence of the strong electron-withdrawing effect of the fluorine atoms, which makes further oxidation of the polymer chain more difficult compared to unsubstituted polyaniline. nih.govtudublin.ie

The conductivity of PTFANI is notably lower than that of polyaniline. When removed from the monomer-containing growth solution, the faradaic current of the PTFANI film significantly decreases, indicating a loss of conductivity. tudublin.ie The addition of organic solvents like tetrahydrofuran (B95107) (THF) to the aqueous electrolyte can enhance the faradaic response by facilitating ion movement within the polymer matrix. tudublin.ie

Morphological Studies of PTFANI Films

The morphology of PTFANI films can be investigated using techniques such as scanning electron microscopy (SEM). tudublin.ie Studies have shown that the morphology can be influenced by the composition of the electrolyte solution. tudublin.ie

In aqueous solutions, PTFANI films have been observed to have a porous structure with a non-uniform distribution of pore diameters. tudublin.ie However, when tetrahydrofuran (THF) is added to the aqueous electrolyte, a less porous structure is observed. tudublin.ie This change in morphology correlates with the improved electrochemical response seen in the presence of THF, suggesting that the altered structure may facilitate better ion transport.

Spectroelectrochemical Characterization of PTFANI

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the changes in the optical properties of a material as a function of the applied potential. For PTFANI, UV-Vis spectroscopy is commonly used to monitor these changes. acs.orgtudublin.ie

PTFANI films exhibit electrochromism, meaning their color changes in response to an electrical potential. tudublin.ietudublin.ie In the oxidized state, the films are typically orange, while in the reduced state, they are a lighter orange. tudublin.ie

Spectroelectrochemical analysis reveals a uniform increase in absorbance over a broad wavelength range, from approximately 420 nm to 730 nm, as the potential is increased. tudublin.ie The UV-Vis spectra display a single broad absorbance peak across the visible spectrum, which is attributed to a neutral to polaron electronic transition. tudublin.ie This behavior is distinct from the multiple absorption bands often seen in polyaniline, further highlighting the influence of the fluorine substituents on the electronic structure of the polymer. tudublin.ie

Proton and Anion Transfer Dynamics in PTFANI During Electrochemical Processes

The movement of ions within the PTFANI film during redox cycling is a critical aspect of its electrochemical behavior and has been studied using techniques like the electrochemical quartz crystal microbalance (EQCM). acs.orgnih.govresearchgate.net These studies confirm the pH-dependent nature of the ion transfer processes.

At pH < 1.85, EQCM measurements demonstrate the insertion of anions into the polymer film during oxidation. acs.orgnih.gov This corresponds to the compensation of the positive charge (polarons) formed on the polymer backbone. X-ray photoelectron spectroscopy (XPS) analysis further supports the presence of these anions in the oxidized state. acs.orgnih.gov Notably, the ratio of anion uptake is lower in PTFANI compared to polyaniline, with one perchlorate (B79767) anion (ClO₄⁻) being incorporated for every three this compound monomer units. acs.orgnih.gov

At pH > 1.85, the dynamics change significantly. EQCM data shows no anion uptake during oxidation. acs.orgnih.gov Instead, the mass change is consistent with the release of protons from the polymer film as it is oxidized, and the uptake of protons during reduction. acs.org This confirms that proton transfer is the dominant charge compensation mechanism in this pH range for the transition between the leucoemeraldine and emeraldine base forms. acs.orgnih.gov

Synthesis of Fluorinated Azide (B81097) Derivatives from this compound

This compound can serve as a precursor for the synthesis of fluorinated aryl azides, which are valuable reagents in various chemical applications, including photoaffinity labeling. google.com

One synthetic route to produce 4-azidotetrafluoroaniline (B15731) involves a diazotization reaction followed by azidation. The process starts with the reaction of this compound with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), to form a diazonium salt intermediate. This intermediate is then treated with sodium azide (NaN₃) to yield the final product, 4-azidotetrafluoroaniline. google.com

Derivatives of 4-azidotetrafluoroaniline can also be synthesized to create bifunctional crosslinking agents. For example, the aniline nitrogen can be acylated with chloroacetyl chloride, followed by a Finkelstein reaction to introduce an iodoacetyl group. This results in a molecule with both a photoactivatable azide group and a reactive iodoacetamido functionality. google.com

The synthesis of these azide derivatives highlights the utility of this compound as a building block for creating more complex functional molecules. The resulting perfluorophenyl azides are used as photoaffinity probes due to their ability to form stable covalent bonds upon photolysis. google.com

Amide and Ester Derivatives of this compound-related Acids

The chemical reactivity of acids related to this compound, particularly 4-amino-2,3,5,6-tetrafluorobenzoic acid, allows for the synthesis of various amide and ester derivatives. These reactions typically involve the carboxylic acid group, which readily undergoes condensation reactions.

The formation of esters, a process known as esterification, can be achieved by reacting 4-amino-2,3,5,6-tetrafluorobenzoic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) and sulfuric acid yields methyl 4-amino-2,3,5,6-tetrafluorobenzoate. An alternative high-yield route to this methyl ester involves the Staudinger reduction of an azide intermediate.

Similarly, amidation of the carboxylic acid group can be performed to produce amides. Treatment of 4-amino-2,3,5,6-tetrafluorobenzoic acid with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding 4-amino-2,3,5,6-tetrafluorobenzamides. Another related amide, 2,3,5,6-tetrafluorobenzamide, is a key intermediate in one production method for this compound itself, via a Hofmann degradation reaction. google.com In this process, 2,3,5,6-tetrafluorobenzamide is treated with a sodium hypochlorite (B82951) solution in an aqueous alkaline environment. google.com

General protocols for the synthesis of α-substituted amides and esters from carboxylic acids often involve a telescoped process. This can include the in-flow conversion of a carboxylic acid to an N-acylpyrazole, followed by functionalization and subsequent reaction with an amine or alcohol to yield the final amide or ester derivative. nih.gov

Table 1: Synthesis of Amide and Ester Derivatives from 4-Amino-2,3,5,6-tetrafluorobenzoic Acid

| Derivative Type | Reagents/Conditions | Product | Yield | Reference |

| Ester | Methanol, H₂SO₄ | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | - | |

| Ester | Staudinger azide reduction | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | 95% | |

| Amide | NH₃ or amines | 4-amino-2,3,5,6-tetrafluorobenzamides | - |

Development of Mixed Bis(imino)acenaphthene (BIAN) Ligands Utilizing this compound

Bis(imino)acenaphthene (BIAN) ligands are a significant class of N,N-bidentate ligands in coordination chemistry, valued for their redox-active nature and sterically bulky framework. researchgate.net The synthesis of mixed-BIAN ligands, which feature two different aryl groups on the imine nitrogens, allows for fine-tuning of the ligand's electronic and steric properties. rsc.org The incorporation of fluorinated anilines, such as this compound, is of particular interest for creating electron-poor substituents on the BIAN scaffold. chemrxiv.org

The direct condensation of anilines with acenaphthenequinone (B41937) (ANQ) is a common method for preparing symmetric BIAN ligands. researchgate.net However, the synthesis of mixed-BIAN ligands, especially those with electron-poor fluorinated groups, can be challenging. chemrxiv.org A successful strategy involves the use of aminoalane and iminoalane transfer reagents to first synthesize a ketoimine intermediate from the acenaphthene (B1664957) scaffold. chemrxiv.orgresearchgate.net

In one reported synthesis, this compound is reacted with an equimolar amount of the aluminum transfer reagent (CH₃)₃N-AlH₃ in diethyl ether. chemrxiv.org This reaction produces a white precipitate, an iminoalane reagent, which is then reacted with ANQ in tetrahydrofuran (THF). chemrxiv.org This procedure yields the mono-substituted ketoimine, [2-(2,3,5,6-tetrafluorophenylimino)-2H-acenaphthylen-1-one], as orange crystals. chemrxiv.org This ketoimine serves as a crucial precursor for the subsequent synthesis of a mixed-BIAN ligand, where a second, different aniline can be introduced. chemrxiv.orgchemrxiv.org

Table 2: Synthesis of Ketoimine Precursor from this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent(s) | Product | Reference |

| This compound | (CH₃)₃N-AlH₃ | Acenaphthenequinone (ANQ) | Diethyl ether, THF | [2-(2,3,5,6-tetrafluorophenylimino)-2H-acenaphthylen-1-one] | chemrxiv.org |

Applications in Advanced Materials and Chemical Sensing

Conducting Polymers and Heterojunctions Based on Poly(2,3,5,6-Tetrafluoroaniline)

Poly(this compound) (PTFANI) is the polymeric form of this compound. Unlike its non-fluorinated counterpart, polyaniline (PANI), PTFANI is a poor electrical conductor. acs.orgnih.govacs.org This is attributed to the strong electron-withdrawing effects of the four fluorine atoms on the aniline (B41778) ring, which hinder the formation of the conductive polycationic state. mdpi.comsemanticscholar.org The oxidation of the emeraldine (B8112657) form to the fully oxidized pernigraniline form is not accessible in PTFANI for this reason. acs.orgnih.gov Despite its low conductivity, the unique electrochemical behavior of PTFANI has been leveraged in the construction of heterojunction devices for specific applications. acs.orgnih.gov

While the intrinsic low conductivity of PTFANI makes it unsuitable for use as a resistive sensor on its own, its unique properties are advantageous when incorporated into heterojunctions. mdpi.comsemanticscholar.org Researchers have successfully developed ammonia (B1221849) sensing platforms by creating a double-lateral heterojunction combining the poorly conductive p-type PTFANI with a highly conductive molecular material, lutetium bisphthalocyanine (LuPc₂). acs.orgnih.gov

In this configuration, PTFANI is first deposited via electropolymerization onto interdigitated electrodes, followed by the deposition of LuPc₂. semanticscholar.orgpreprints.org The resulting device demonstrates a notable and stable response to ammonia (NH₃), even in humid conditions. acs.orgnih.gov The heterojunction exhibits a significant sensitivity to ammonia with a reported limit of detection as low as 450 ppb. acs.orgnih.gov The response to ammonia in these heterojunctions is more stable than that of a sensor made from LuPc₂ alone. mdpi.comsemanticscholar.org This application paves the way for the use of PTFANI in electronic devices for air quality monitoring and potentially for medical diagnostics through human breath analysis. acs.orgnih.gov

| Sensor Characteristics | Research Findings |

| Sensor Type | Double-Lateral Heterojunction |

| Materials | Poly(this compound) (PTFANI) and Lutetium Bisphthalocyanine (LuPc₂) |

| Target Analyte | Ammonia (NH₃) |

| Limit of Detection | 450 ppb acs.orgnih.gov |

| Key Advantage | Stable response, even in humid atmospheres acs.orgnih.gov |

The electrochemical properties of poly(this compound) have been investigated for their potential in electrochromic applications. tudublin.ie Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential.

Thin films of PTFANI can be formed on transparent conductive substrates like indium tin oxide (ITO) through electropolymerization in an acidic medium. tudublin.ietudublin.ie These films exhibit distinct color changes between their oxidized and reduced states. Research has shown that PTFANI films are orange in their oxidized state and light orange in their reduced state. tudublin.ietudublin.ie The electrochemical and spectroscopic characterization of these films has been performed, demonstrating their electrochromic activity. tudublin.ietudublin.ie The porous structure of the PTFANI films, observed in aqueous solutions, can be modified by the addition of solvents like tetrahydrofuran (B95107), which impacts ion movement within the polymer matrix. tudublin.ietudublin.ie

| Property | Observation |

| Substrate | Indium Tin Oxide (ITO) tudublin.ietudublin.ie |

| Polymer Film Thickness | Approximately 25 nm tudublin.ietudublin.ie |

| Color (Oxidized State) | Orange tudublin.ietudublin.ie |

| Color (Reduced State) | Light Orange tudublin.ietudublin.ie |

| Dopant/Electrolyte | Perchloric acid (HClO₄) tudublin.ietudublin.ie |

Fluoropolymer Membranes for Proton Exchange and Fuel Cell Applications

The high stability of fluorinated polymers makes them promising candidates for applications in aggressive environments, such as those found in fuel cells. Poly(this compound) has been studied as a superior material for modifying electrocatalytic anodes in bacterial fuel cells. researchgate.net

In this context, PTFANI is used to coat platinum electrodes. researchgate.net Compared to the non-fluorinated polyaniline, the fluorinated polymer offers significantly better protection for the platinum catalyst from poisoning by metabolic by-products present in environments like sewage sludge. researchgate.net While improving the catalytic activity of platinum towards the oxidation of hydrogen, a product of anaerobic microbial metabolism, its primary advantage is its high stability and protective capability. researchgate.net The exceptional resistance of poly(this compound) to both microbial and chemical degradation makes it a highly promising material for applications in microbially aggressive environments. researchgate.net Furthermore, research has been conducted on cation-exchange fluoropolymer membranes using the conjugate acid of this compound as an alternative proton-exchange group, highlighting its potential role in the development of new proton-exchange membranes for fuel cells. researchgate.netacs.orgacs.org

Catalysis and Polymerization Processes

This compound is the monomer precursor to poly(this compound). The polymerization is typically achieved through electrochemical methods, or electropolymerization. nih.govsemanticscholar.org This process involves the oxidation of the monomer in an acidic medium. mdpi.com Cyclic voltammetry experiments show an oxidation peak corresponding to the monomer, which diminishes as the polymer film passivates the electrode surface, indicating the formation of the poorly conductive polymer. mdpi.comsemanticscholar.org

As a component in catalytic systems, polymers derived from this compound enhance the performance of catalysts in specific applications. As noted in the context of bacterial fuel cells, PTFANI-modified platinum electrodes show improved catalytic activity for hydrogen oxidation. researchgate.net The polymer acts as a protective layer that also facilitates the catalytic process, outperforming its non-fluorinated counterpart, polyaniline. researchgate.net

Photoaffinity Probes and Photocrosslinking Agents

Derivatives of this compound are utilized as specialized reagents in biochemistry and materials science. Specifically, 4-azido-2,3,5,6-tetrafluoroaniline, a derivative, has been developed as a photoaffinity probe and photocrosslinking agent. google.com These agents are designed to form covalent bonds with other molecules upon exposure to light.

This particular tetrafluoroaniline azide (B81097) is notable for its anilino nitrogen, which has a pKa significantly lower (around -1) than benzylic amine-based photocrosslinking agents. google.com This difference in acidity and structure makes it a useful tool for studying protein structure and function. The synthesis of 4-azidotetrafluoroaniline (B15731) proceeds through stable carbamate (B1207046) intermediates, from which the final photoactive compound is derived. google.com

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comsolubilityofthings.com The presence of multiple fluorine atoms on the aromatic ring imparts unique properties to the molecules it helps create. chemimpex.com Fluorination is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, bioavailability, and binding affinity.

The compound serves as a building block for creating more complex fluorinated molecules with desired biological activities. chemimpex.comsolubilityofthings.comontosight.ai Its use is noted in the development of innovative products, including new drugs and more effective, potentially more environmentally friendly, herbicides and pesticides. chemimpex.com The chemical's stability and reactivity make it a key component in the production of these specialty chemicals. chemimpex.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,3,5,6-tetrafluoroaniline, offering unparalleled insight into its molecular structure. Both proton (¹H) and fluorine (¹⁹F) NMR are employed to confirm the identity and purity of the compound.

¹H NMR spectroscopy is utilized to identify the hydrogen atoms within the molecule. In this compound, the spectrum is characterized by two main signals: one for the aromatic proton and another for the amine (-NH₂) protons. The aromatic proton, situated between four fluorine atoms, appears as a distinct multiplet due to coupling with the adjacent fluorine nuclei. The protons of the amine group typically produce a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. A ¹H NMR spectrum was instrumental in confirming the formation of this compound from the fragmentation of a pentafluorophenylhydrazone precursor. researchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic C-H | 6.5 - 7.0 | Multiplet (tt) | Coupling to adjacent ¹⁹F nuclei causes splitting. |

| Amine N-H₂ | Variable (e.g., 3.5 - 4.5) | Broad Singlet | Chemical shift is solvent and concentration dependent. |

This is an interactive data table. Users can sort and filter the data as needed.

Given the four fluorine atoms in its structure, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for the analysis of this compound. rsc.org The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it ideal for quantitative analysis and reaction monitoring, even on low-field benchtop NMR spectrometers. chemrxiv.orgspringernature.com In the context of synthesizing fluorinated compounds, ¹⁹F NMR can be used to track the consumption of starting materials and the formation of products and by-products in real-time, as there is a low probability of overlapping peaks. magritek.com This technique allows for rapid optimization of reaction conditions with minimal sample work-up. chemrxiv.orgspringernature.com The spectrum of this compound is expected to show signals corresponding to the magnetically equivalent fluorine atoms on the aromatic ring.

| Fluorine Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| F-2, F-6 | Specific to compound | Multiplet | Coupled to F-3, F-5 and H-4. |

| F-3, F-5 | Specific to compound | Multiplet | Coupled to F-2, F-6 and H-4. |

This is an interactive data table. Users can sort and filter the data as needed.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are fundamental for identifying the functional groups present in this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. These include the N-H stretching vibrations of the primary amine group, C-N stretching, C-F stretching, and vibrations associated with the tetrafluorinated benzene (B151609) ring. Techniques like Attenuated Total Reflectance (ATR) provide a convenient method for analyzing solid or liquid samples directly. vscht.cz Large spectral databases, such as the Aldrich FT-IR Collection, serve as valuable resources for comparing and confirming experimental spectra. thermofisher.com

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (doublet) |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Strong |

This is an interactive data table. Users can sort and filter the data as needed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺). chemguide.co.uk This energetically unstable ion then fragments in a predictable manner. For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.orgmiamioh.edu The fragmentation pattern provides a unique fingerprint that aids in the identification of the compound. Analysis of fragmentation patterns is a key method for distinguishing between isomers. chemguide.co.uk

| Ion | m/z (mass-to-charge ratio) | Possible Identity | Notes |

| Molecular Ion [M]⁺ | 165.03 | [C₆H₃F₄N]⁺ | Corresponds to the molecular weight of the compound. |

| Fragment | Varies | Loss of H, N, F, or other small fragments | The specific fragmentation pattern is characteristic of the molecule's structure. |

This is an interactive data table. Users can sort and filter the data as needed.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements within the first few nanometers of a material's surface. For this compound, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. mdpi.com The resulting spectrum would show distinct peaks for carbon (C1s), nitrogen (N1s), and fluorine (F1s).

The high-resolution C1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments, such as C-C, C-H, C-N, and the characteristic high binding energy C-F bonds. The N1s spectrum provides information about the amine group. nus.edu.sg The F1s peak for organic fluorine compounds typically appears at a higher binding energy (around 688-689 eV) compared to metal fluorides. harwellxps.guru The precise binding energies and peak area ratios confirm the stoichiometry and chemical integrity of the compound. sci-hub.se

| Core Level | Typical Binding Energy (eV) | Information Provided |

| F1s | ~688 - 689 | Presence and chemical state of fluorine (covalently bonded). harwellxps.guru |

| C1s | ~285 - 291 | Differentiates between C-C/C-H (~285 eV), C-N (~286 eV), and C-F (~288-291 eV) bonds. |

| N1s | ~399 - 401 | Confirms the presence and chemical state of the amine nitrogen. nus.edu.sg |

This is an interactive data table. Users can sort and filter the data as needed.

Electrochemical Quartz Crystal Microbalance (EQCM) for Mass Changes during Electrochemical Processes

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive in-situ technique capable of measuring minute mass changes on an electrode surface in real-time during an electrochemical process. It combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal oscillator. The working electrode of the electrochemical cell is deposited onto the quartz crystal. Any change in the mass (Δm) on the electrode surface leads to a proportional change in the resonant frequency (Δf) of the crystal, as described by the Sauerbrey equation.

In the context of this compound, EQCM is an invaluable tool for monitoring the growth of the poly(this compound) (PTFA) film during electropolymerization. As the monomer is oxidized and deposited onto the electrode, the mass of the film increases, causing a decrease in the crystal's resonant frequency. This allows for the precise determination of the polymerization rate and the mass of the deposited polymer.

Furthermore, EQCM can elucidate the mechanisms of ion transport during the redox switching of the PTFA film. When the polymer is oxidized and reduced, counter-ions from the electrolyte move into and out of the polymer matrix to maintain charge neutrality. These ion movements are accompanied by mass changes that are readily detected by the EQCM, providing information on the nature and extent of ion mobility within the film. While specific EQCM studies on this compound were not detailed in the available research, its application follows the well-established use for other substituted anilines.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions and optical properties of conjugated polymers like PTFA. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, and the resulting spectrum provides information about the polymer's electronic structure and its changes with the applied potential (spectroelectrochemistry).

For PTFA films, spectroelectrochemical analysis reveals distinct optical properties. The polymer is electrochromic, meaning its color changes in response to an electrical potential. In its reduced form, the PTFA film is a light orange color. As the potential is increased and the polymer becomes oxidized, the color deepens to a more intense orange. tudublin.ienih.gov

Unlike unsubstituted polyaniline, which typically shows sharp and distinct absorption bands corresponding to polaron and bipolaron states, PTFA exhibits a very broad absorption band. Research shows a uniform increase in absorbance across a wide wavelength range from 420 nm to 730 nm as the applied potential is increased. tudublin.ie This broad spectral feature covers a large portion of the visible spectrum and is responsible for the observed orange coloration. tudublin.ie The absence of sharp, well-defined peaks suggests that the electronic transitions are spread over a wide range of energies, a characteristic that distinguishes it from many other conducting polymers. tudublin.ie

| Polymer State | Applied Potential | Observed Color | Spectral Characteristics |

|---|---|---|---|

| Reduced | Low | Light Orange | Lower absorbance across the visible spectrum |

| Oxidized | High | Deep Orange | Uniform, broad increase in absorbance (420-730 nm) |

Cyclic Voltammetry (CV) for Electrochemical Characterization and Film Growth

Cyclic Voltammetry (CV) is a cornerstone electrochemical technique for studying this compound. It is used both to synthesize the polymer film via electropolymerization and to subsequently characterize its redox behavior. In a CV experiment, the potential at the working electrode is swept linearly between two set points and back again, while the resulting current is measured.

The electropolymerization of this compound (TFA) onto a conductive substrate like indium tin oxide (ITO) is achieved by repeatedly cycling the potential in a solution containing the monomer. Studies have identified optimal conditions for film deposition, such as a potential range of -0.2 V to +1.4 V (vs. Ag/AgCl) at a scan rate of 40 mV s⁻¹. tudublin.ie The initial oxidation of the TFA monomer occurs at a relatively high potential of approximately 1.2 V, a result of the strong electron-withdrawing effect of the fluorine atoms. tudublin.ie

As the cycling continues, new peaks emerge and grow, indicating the deposition of a conductive polymer film on the electrode surface. tudublin.ie The CV of a mature PTFA film shows characteristic oxidation and reduction peaks corresponding to the doping and de-doping of the polymer. During the reduction scan, two distinct peaks have been observed at approximately 0.6 V and 0.3 V. tudublin.ie The continued increase in the peak currents with successive scans confirms the buildup of electroactive polymer layers. tudublin.ie

| Parameter | Value | Significance |

|---|---|---|

| Potential Range for Electropolymerization | -0.2 V to +1.4 V vs. Ag/AgCl | Defines the window for monomer oxidation and polymer deposition. |

| Scan Rate for Electropolymerization | 40 mV s⁻¹ | Controls the rate of film growth. |

| Monomer Oxidation Potential | ~1.2 V | Potential required to initiate polymerization; high due to fluorine substitution. |

| Polymer Reduction Peaks | ~0.6 V and ~0.3 V | Indicates the redox processes of the formed polymer film. |

Electrochemical Impedance Spectroscopy (EIS) for Polymer Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the properties of materials and their interfaces. By applying a small amplitude AC potential over a wide range of frequencies and measuring the current response, EIS can deconstruct the complex electrochemical system into its constituent parts, such as resistance and capacitance.

For the characterization of poly(this compound) films, EIS would provide a wealth of information. The data, often represented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to quantify various properties of the polymer film. These properties include:

Solution Resistance (Rs): The resistance of the bulk electrolyte.

Charge Transfer Resistance (Rct): The resistance to electron transfer at the electrode/polymer and polymer/electrolyte interfaces. This is related to the kinetics of the redox reactions.

Double-Layer Capacitance (Cdl): The capacitance at the interface between the polymer and the electrolyte solution.

Film Capacitance (Cf): The capacitance of the polymer film itself, which is related to its ability to store charge.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Vibrational Frequencies and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the electronic structure and vibrational properties of molecules with high accuracy. The B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) is a common level of theory for such calculations on aniline (B41778) derivatives.

Theoretical studies on haloaniline derivatives demonstrate that DFT calculations can produce vibrational frequencies that are in good agreement with experimental infrared and Raman spectra after applying appropriate scaling factors. chemrxiv.org For instance, calculated harmonic frequencies are often scaled to account for anharmonicity and improve the correlation with experimental data. chemrxiv.org

For fluorinated anilines, key vibrational modes include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group (-NH₂) are characteristic and typically appear at high wavenumbers.

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitrogen atom.

C-F Stretching: Vibrations involving the carbon-fluorine bonds.

Ring Vibrations: The stretching and deformation modes of the benzene (B151609) ring.

While specific calculated vibrational frequencies for 2,3,5,6-tetrafluoroaniline are not extensively documented in readily available literature, the established methodologies allow for their reliable prediction. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations, providing a complete picture of the molecule's ground state.

Table 1: Representative Vibrational Modes for Aniline Derivatives and Expected Regions This table is illustrative of the types of data obtained from DFT calculations for similar molecules, as specific data for this compound is not available in the cited search results.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1400 |

| N-H Bending (Scissoring) | 1590 - 1650 |

Note: The exact frequencies for this compound would require a specific DFT calculation to be performed.

Quantum-Chemical Investigations of Reaction Pathways and Molecular Interactions

Quantum-chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction barriers. This allows for a detailed investigation of reaction pathways and mechanisms. For a molecule like this compound, this could involve studying its role in nucleophilic substitution reactions, where the highly electronegative fluorine atoms significantly influence the reactivity of the aromatic ring.

One study noted the formation of this compound from the fragmentation of pentafluorophenylhydrazones, a process that was analyzed with the aid of quantum-chemical calculations. researchgate.net Such studies confirm the identity of reaction products and can provide insight into the electronic rearrangements that occur during a chemical transformation. researchgate.net

Furthermore, the investigation of non-covalent molecular interactions, such as hydrogen bonding and van der Waals forces, is crucial for understanding the behavior of the compound in condensed phases and its interaction with other molecules. Theoretical studies can quantify the strength and nature of these interactions, explaining properties like boiling point, solubility, and crystal packing. However, specific theoretical studies detailing the reaction pathways or intermolecular interaction energies of this compound are not prominently featured in the available literature.

Modeling of Electronic Properties and Frontier Orbitals

The electronic properties of a molecule, governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its chemical reactivity and optical properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Computational models can precisely calculate these orbital energies and other electronic descriptors. While specific calculated values for this compound are not available in the surveyed literature, studies on similar fluorinated aniline derivatives provide a framework for what to expect.

Table 2: Key Electronic Properties Derived from Frontier Orbital Analysis This table describes the properties that can be calculated. Specific values for this compound are not available in the cited search results.

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wikipedia.org |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measures the molecule's ability to be reduced. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

These computational approaches are vital for building a fundamental understanding of the chemical nature of this compound, guiding further experimental work and application development.

Environmental and Biological Research Implications Mechanistic Focus

Mechanisms of Reductive Transformations in Biological Contexts

Reductive transformations are key pathways in the biological metabolism of halogenated aromatic compounds, particularly under anaerobic or low-oxygen conditions found in environments such as sediments, groundwater, and the mammalian gut. For 2,3,5,6-tetrafluoroaniline, these transformations primarily involve the enzymatic removal of fluorine substituents, a process known as reductive dehalogenation.

Enzymatic Reductive Dehalogenation:

Microbial communities, especially anaerobic syntrophic consortia, are known to mediate the reductive dehalogenation of a wide array of halogenated compounds. nih.gov This process can serve as a form of respiration for some bacteria, termed organohalide respiration, where the halogenated compound acts as a terminal electron acceptor. The key enzymes catalyzing this reaction are reductive dehalogenases. While specific studies on this compound are limited, the mechanisms can be inferred from studies on other halogenated aromatics.

The proposed mechanism for reductive dehalogenation involves the following key steps:

Enzyme-Substrate Binding: The this compound molecule binds to the active site of a reductive dehalogenase enzyme.

Electron Transfer: The enzyme, often containing a corrinoid (vitamin B12 derivative) cofactor, transfers an electron to the aromatic ring of the substrate. This transfer can be facilitated by a series of iron-sulfur clusters within the enzyme.

Halogen Elimination: The addition of an electron to the aromatic system destabilizes the carbon-fluorine bond, leading to the elimination of a fluoride (B91410) ion (F⁻).

Protonation: A proton (H⁺) from the surrounding medium is added to the carbon atom where the fluorine was attached, completing the dehalogenation step.

This process can occur sequentially, with the removal of one fluorine atom at a time, leading to the formation of trifluoro-, difluoro-, and monofluoroaniline intermediates before potential complete dehalogenation. The position of dehalogenation (ortho, meta, para) is determined by the specific regioselectivity of the involved reductive dehalogenases.

Cytochrome P450-Mediated Reduction:

In aerobic organisms, and under certain conditions in anaerobic systems, cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of xenobiotics. While primarily known for oxidation reactions, CYPs can also catalyze reductive reactions. For aniline (B41778) and its derivatives, CYP-mediated metabolism is a significant transformation pathway. nih.gov In the case of this compound, CYP enzymes could potentially catalyze reductive defluorination, although this is less common than oxidative metabolism. The mechanism would involve the transfer of electrons from NADPH or NADH via a reductase to the heme center of the CYP, which then reduces the substrate.

The table below summarizes the key enzymatic systems and their potential role in the reductive transformation of this compound, based on studies of analogous compounds.

| Enzymatic System | Cellular Location | Cofactors | Proposed Role in Transformation |

| Reductive Dehalogenases | Primarily anaerobic bacteria | Corrinoids (Vitamin B12), Iron-Sulfur Clusters | Sequential removal of fluorine atoms from the aromatic ring. |

| Cytochrome P450 Monooxygenases | Endoplasmic reticulum of eukaryotes, also in some bacteria | Heme, NADPH, NADH | Potential for reductive defluorination under specific conditions. |

Radical-Mediated Chemical Transformations in Complex Systems

In complex environmental and biological systems, this compound can undergo transformations mediated by highly reactive radical species. These reactions can be initiated by various factors, including sunlight (photodegradation) and the presence of reactive oxygen species (ROS) generated through biological or chemical processes.

Reaction with Hydroxyl Radicals (•OH):

The hydroxyl radical is one of the most potent oxidizing species in the environment and in biological systems. It can be generated through various processes, including the photolysis of water, Fenton reactions, and as a byproduct of cellular respiration. The reaction of •OH with aromatic compounds like this compound can proceed through two primary mechanisms:

Addition to the Aromatic Ring: The hydroxyl radical can add to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, such as the elimination of a fluorine atom or water, or reaction with oxygen to form hydroxylated and potentially ring-opened products. Theoretical studies on other aromatic amino acids suggest that addition to the aromatic ring is a major pathway for •OH attack. nih.gov

Hydrogen Abstraction from the Amino Group: The hydroxyl radical can abstract a hydrogen atom from the -NH2 group, forming an anilinyl radical. This radical is resonance-stabilized and can participate in subsequent reactions, such as dimerization or reaction with other molecules.

The rate constants for the reaction of hydroxyl radicals with amines in the aqueous phase are typically high, in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. researchgate.netnih.gov The highly fluorinated nature of the aromatic ring in this compound would influence the electron density and thus the preferred site of •OH attack.

Photodegradation:

In the presence of sunlight, particularly UV radiation, this compound may undergo photodegradation. This can occur through direct photolysis, where the molecule itself absorbs light energy, leading to the homolytic cleavage of a C-F or C-N bond to form radicals. The resulting aryl and fluorine radicals can then initiate a cascade of further reactions.

Indirect photolysis can also occur, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the aniline or generate reactive species like singlet oxygen or hydroxyl radicals, which then react with the compound.

The table below outlines potential radical-mediated transformation pathways for this compound.

| Transformation Pathway | Initiating Species/Factor | Key Intermediates | Potential Products |

| Reaction with Hydroxyl Radicals | •OH | Hydroxycyclohexadienyl radical, Anilinyl radical | Hydroxylated tetrafluoroanilines, Ring-opened products, Polymers |

| Direct Photolysis | UV radiation | Tetrafluoroanilinyl radical, Fluorine radical | Defluorinated anilines, Polymeric materials |

| Indirect Photolysis | Photosensitizers, Singlet oxygen | Excited state of the aniline, Radical cations | Oxidized and defluorinated products |

Q & A

Q. What are the optimal electrosynthesis conditions for poly(2,3,5,6-tetrafluoroaniline) (PTFANI)?

PTFANI is synthesized via electrochemical polymerization of TFANI in acidic aqueous media (e.g., 0.5 M HClO₄) under cyclic voltammetry (CV) conditions. The process involves repeated potential cycling between -0.2 V and +1.2 V (vs. Ag/AgCl), enabling progressive film deposition on electrodes. Unlike unsubstituted polyaniline (PANI), TFANI's electron-withdrawing fluorine substituents reduce polymer conductivity, necessitating slower scan rates (~20 mV/s) to ensure stable growth .

Q. How do fluorinated substituents influence PTFANI’s electronic properties compared to PANI?

Fluorine's strong electron-withdrawing nature induces a hypsochromic (blue) shift in PTFANI’s UV-vis spectra. For example, the π–π* transition band shifts from 320 nm in PANI to 286 nm in PTFANI, while the quinoid band shifts from 640 nm to 445 nm. This reflects reduced electron delocalization due to decreased basicity of the polymer backbone, confirmed by XPS analysis showing a lower ClO₄⁻ doping ratio (1 anion per 3 TFANI units vs. PANI’s 1:1 ratio) .

Q. What characterization methods are critical for analyzing PTFANI’s redox behavior?

- Electrochemical Quartz Crystal Microbalance (EQCM): Quantifies mass changes during redox transitions, revealing anion insertion (pH < 1.85) or proton transfer (pH > 1.85) .

- Spectroelectrochemistry: Tracks optical changes during oxidation/reduction, showing irreversible emeraldine-to-pernigraniline transitions in PANI but not in PTFANI .

- XPS: Confirms doping levels and protonation states via N 1s core-level spectra (e.g., imine vs. amine nitrogen ratios) .

Advanced Research Questions

Q. Why is PTFANI unable to undergo full oxidation to the pernigraniline form?

The electron-withdrawing fluorine substituents destabilize the fully oxidized pernigraniline state by lowering the highest occupied molecular orbital (HOMO) energy. This prevents access to the +2 oxidation state required for pernigraniline formation, as demonstrated by cyclic voltammetry showing no distinct oxidation peak beyond the emeraldine state .